2-Cyclopropyl-2-(methoxymethyl)pyrrolidine

Description

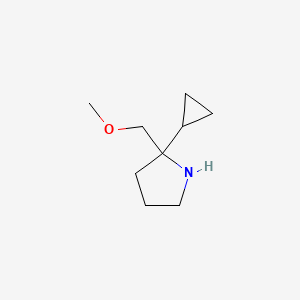

Structure

3D Structure

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

2-cyclopropyl-2-(methoxymethyl)pyrrolidine |

InChI |

InChI=1S/C9H17NO/c1-11-7-9(8-3-4-8)5-2-6-10-9/h8,10H,2-7H2,1H3 |

InChI Key |

SHEXISWAZXFOMK-UHFFFAOYSA-N |

Canonical SMILES |

COCC1(CCCN1)C2CC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Cyclopropyl-2-(methoxymethyl)pyrrolidine typically involves the reaction of cyclopropylmethylamine with formaldehyde and methanol under specific conditions. The reaction proceeds through a series of steps, including the formation of an imine intermediate, followed by reduction to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity .

Chemical Reactions Analysis

2-Cyclopropyl-2-(methoxymethyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles under appropriate conditions

Scientific Research Applications

2-Cyclopropyl-2-(methoxymethyl)pyrrolidine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-(methoxymethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. Detailed studies are required to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on substituent variations (e.g., trifluoromethyl vs. methoxymethyl, cyclopropyl vs. cyclohexyl/isopropyl) and functional group modifications:

Substituent Effects on the Pyrrolidine Core

2-Cyclopropyl-2-(trifluoromethyl)pyrrolidin (CAS 6478, Cat. No. DX998) Molecular Formula: C₁₁H₁₈F₃N Key Features: The trifluoromethyl (CF₃) group is highly electron-withdrawing and lipophilic, contrasting with the methoxymethyl (CH₂OCH₃) group’s polarity. CF₃ groups enhance metabolic stability in drug design but may reduce solubility. Cyclopropyl substitution is retained, suggesting shared conformational constraints .

2-Cyclohexyl-2-(trifluoromethyl)pyrrolidine (CAS 6479, Cat. No. DX999) Molecular Formula: C₈H₁₄F₃N (Note: Likely typo; cyclohexyl-substituted pyrrolidine would require a larger formula.) Key Features: Replacing cyclopropyl with cyclohexyl increases steric bulk and reduces ring strain. This modification could alter binding affinity in receptor-ligand interactions compared to the cyclopropyl analog .

2-Isopropyl-2-(trifluoromethyl)pyrrolidine (CAS 6480, Cat. No. DY001) Molecular Formula: C₉H₁₆F₃N Key Features: Isopropyl substitution provides branching without cyclopropane’s strain.

Functional Group Variations

No. PI-30883) Molecular Formula: C₆H₁₄N₂O Key Features: Retains the methoxymethyl group but replaces cyclopropyl with an amino group at the 1-position. The amino group introduces basicity (pKa ~10–11), enabling salt formation and hydrogen bonding. Specific rotation ([α]D = +81.5°) indicates chirality, critical for enantioselective synthesis .

5-Methyl-2-pyrrolidone (CAS 108-27-0) Molecular Formula: C₅H₉NO Key Features: A cyclic amide with a methyl group at the 5-position. Unlike the target compound, this is a lactam (non-basic) with high polarity, often used as a solvent or reaction medium .

Data Table: Comparative Analysis of Pyrrolidine Derivatives

Research Findings and Implications

- Substituent Impact: Electron-Withdrawing vs. Electron-Donating Groups: Trifluoromethyl (CF₃) analogs (e.g., DX998) exhibit enhanced stability but lower solubility compared to methoxymethyl derivatives. Methoxymethyl groups improve water solubility but may increase metabolic vulnerability . Isopropyl/cyclohexyl substitutions offer tunable bulk for optimizing steric interactions .

- Chirality and Applications: The high specific rotation of (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine ([α]D = +81.5°) underscores its utility in asymmetric synthesis. Such chiral amines are pivotal in producing enantiopure pharmaceuticals .

Biological Activity

2-Cyclopropyl-2-(methoxymethyl)pyrrolidine (CAS No. 1803590-97-7) is a compound of interest in medicinal chemistry, particularly due to its structural characteristics that suggest potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and implications for drug development, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The compound features a pyrrolidine ring, which is known for its versatility in drug design. The presence of a cyclopropyl group and a methoxymethyl substituent contributes to its unique chemical reactivity and potential biological interactions.

Research indicates that compounds with a pyrrolidine scaffold often interact with various biological targets, including receptors and enzymes. The specific mechanism of action for this compound has not been exhaustively detailed in the literature; however, similar pyrrolidine derivatives have shown promise as modulators of neurotransmitter receptors, particularly dopamine receptors (D3R) .

Pharmacological Properties

Studies have highlighted several pharmacological properties associated with pyrrolidine derivatives:

- Antimicrobial Activity : Some pyrrolidine compounds exhibit significant antimicrobial properties, making them candidates for further exploration in treating infections .

- Anticancer Potential : Research has demonstrated that certain derivatives can inhibit cancer cell proliferation in vitro, suggesting a role in oncology .

- CNS Activity : The ability to cross the blood-brain barrier (BBB) allows these compounds to influence central nervous system (CNS) pathways, potentially leading to applications in treating neurological disorders or addiction .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key factors include:

- Substituent Effects : The nature and position of substituents on the pyrrolidine ring significantly affect binding affinity and selectivity for biological targets.

- Stereochemistry : The stereochemical configuration can alter the pharmacological profile, impacting efficacy and safety .

Research Findings

Recent studies have focused on optimizing the physicochemical properties of pyrrolidine derivatives to enhance their biological activity. For instance, modifications aimed at increasing lipophilicity or improving receptor binding have been explored .

Case Studies

- Dopamine Receptor Modulation : In one study, a series of pyrrolidine derivatives were synthesized and tested for their affinity towards D3R. Results indicated that specific modifications enhanced selectivity over D2R, potentially reducing side effects associated with dopamine antagonism .

- Anticancer Activity : Another investigation assessed the antiproliferative effects of various pyrrolidine derivatives against human cancer cell lines. Compounds showed varying degrees of inhibition, with some achieving IC50 values in the low micromolar range .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.